molecular formula C17H20N4O5 B14202534 1,5-Bis(4-nitroanilino)pentan-3-ol CAS No. 917950-93-7

1,5-Bis(4-nitroanilino)pentan-3-ol

Cat. No.: B14202534
CAS No.: 917950-93-7
M. Wt: 360.4 g/mol
InChI Key: SDKFJMCJMGYHCN-UHFFFAOYSA-N
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Description

1,5-Bis(4-nitroanilino)pentan-3-ol is a chemical compound known for its unique structure and properties It consists of a pentane backbone with two 4-nitroanilino groups attached at the 1 and 5 positions, and a hydroxyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(4-nitroanilino)pentan-3-ol typically involves the reaction of 1,5-diaminopentane with 4-nitrobenzaldehyde under specific conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-nitroanilino)pentan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Products may include 1,5-Bis(4-nitroanilino)pentan-3-one.

    Reduction: Products may include 1,5-Bis(4-aminoanilino)pentan-3-ol.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

1,5-Bis(4-nitroanilino)pentan-3-ol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,5-Bis(4-nitroanilino)pentan-3-ol involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(4-aminoanilino)pentan-3-ol: Similar structure but with amino groups instead of nitro groups.

    1,5-Bis(salicylideneamino)pentan-3-ol: Contains salicylideneamino groups instead of nitroanilino groups.

Uniqueness

1,5-Bis(4-nitroanilino)pentan-3-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and form complexes with metals makes it a versatile compound in research and industrial applications.

Properties

CAS No.

917950-93-7

Molecular Formula

C17H20N4O5

Molecular Weight

360.4 g/mol

IUPAC Name

1,5-bis(4-nitroanilino)pentan-3-ol

InChI

InChI=1S/C17H20N4O5/c22-17(9-11-18-13-1-5-15(6-2-13)20(23)24)10-12-19-14-3-7-16(8-4-14)21(25)26/h1-8,17-19,22H,9-12H2

InChI Key

SDKFJMCJMGYHCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCC(CCNC2=CC=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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